N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate
Description
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Properties
IUPAC Name |
benzoic acid;N-(4-fluorophenyl)-N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S.C7H6O2/c1-17-5-11-21(12-6-17)28(26,27)24(19-9-7-18(22)8-10-19)16-20(25)15-23-13-3-2-4-14-23;8-7(9)6-4-2-1-3-5-6/h5-12,20,25H,2-4,13-16H2,1H3;1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLSRAMLPEXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound consists of several functional groups that contribute to its biological activity:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding affinity.
- Piperidine moiety : A common structural feature in many bioactive compounds, contributing to the modulation of neurotransmitter systems.
- Benzenesulfonamide : Often associated with antibacterial activity and potential interactions with various enzymes.
Molecular Formula
The molecular formula for this compound is , indicating a relatively large and complex structure.
Pharmacological Profile
-
Antitumor Activity :
- Recent studies have shown that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamides have been reported to inhibit specific kinases involved in cancer progression. The specific compound under discussion may share similar mechanisms, given its structural analogies with known antitumor agents .
- Neurotransmitter Modulation :
-
Antiviral Properties :
- Compounds with similar functional groups have been investigated for antiviral properties, particularly against hepatitis B virus (HBV). While specific data on this compound is limited, the presence of hydroxyl and piperidinyl groups often correlates with enhanced antiviral activity due to improved solubility and cellular uptake .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine typically increases metabolic stability and can enhance binding affinity to target proteins.
- Hydroxyl Group : This group can participate in hydrogen bonding, potentially increasing the compound's interaction with biological targets such as enzymes or receptors.
- Piperidine Ring : Variations in substitution on the piperidine ring can lead to diverse pharmacological profiles, influencing both efficacy and safety.
Comparative Biological Activity
| Compound | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Benzamide Derivative A | Antitumor | 50 nM | |
| Piperidine Analogue B | Antiviral (HBV) | 120 nM | |
| Fluorinated Compound C | Neurotransmitter Modulation | Varies |
Summary of Findings
Case Study 1: Antitumor Efficacy
A study evaluated a series of benzamide derivatives for their antitumor properties against various cancer cell lines. The results indicated that modifications similar to those present in N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Neuropharmacological Effects
Research into piperidine-containing compounds revealed their potential as antidepressants through modulation of serotonin receptors. This suggests that this compound could be investigated further for similar effects .
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